molecular formula C15H12F3N3O B2390881 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1797142-65-4

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2390881
CAS RN: 1797142-65-4
M. Wt: 307.276
InChI Key: KDNAKYXHECEERU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridopyrimidine, which is a key structural motif in active agrochemical and pharmaceutical ingredients . Pyridopyrimidine derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) and its derivatives . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Chemical Reactions Analysis

The incorporation of the bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one (X) into DNA duplexes results in a significant enhancement of their stability .

Scientific Research Applications

Synthesis and Chemical Properties

The Biginelli reaction, a one-pot synthesis method, is fundamental for producing dihydropyrimidinones (DHPMs), a class closely related to the compound . This method emphasizes the importance of green chemistry approaches for synthesizing bioactive compounds. The reaction is versatile, allowing for the synthesis of a wide range of Biginelli compounds under environmentally benign conditions, demonstrating the compound's relevance in sustainable chemistry (Panda, Khanna, & Khanna, 2012).

Pharmacological Applications

Dihydropyrimidinones exhibit a broad spectrum of pharmacological activities, making them significant in medicinal chemistry. Their structure-activity relationship has been extensively studied, revealing their potential as anticancer, antioxidant, antimicrobial, anti-inflammatory, and antiviral agents. This highlights the possible pharmacological applications of the compound , suggesting its utility in developing new therapeutic agents (Khasimbi et al., 2020).

Biological Activities

The synthetic and natural variants of dihydropyrimidinones, by virtue of their chemical structure, are associated with a wide range of biological activities. These compounds' applications in drug design and development are supported by their roles in addressing various health conditions, further underscoring the potential health-related applications of the compound (Rashid et al., 2021).

Advanced Synthesis Techniques

Research on hybrid catalysts towards synthesizing pyranopyrimidine derivatives, structurally related to dihydropyrimidinones, showcases the advancements in catalytic methods. These techniques enable the efficient synthesis of bioactive heterocycles, highlighting the compound's relevance in discovering lead molecules for pharmaceutical development (Parmar, Vala, & Patel, 2023).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O/c16-15(17,18)12-3-1-2-10(6-12)14(22)21-5-4-13-11(8-21)7-19-9-20-13/h1-3,6-7,9H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNAKYXHECEERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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